3-(5-Hydroxy-2-nitrophenyl)-2-oxopropanoic acid
Description
3-(5-Hydroxy-2-nitrophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H7NO5. This compound features a nitro group, a hydroxyl group, and a carboxyl group, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
3-(5-hydroxy-2-nitrophenyl)-2-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c11-6-1-2-7(10(15)16)5(3-6)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDOSVKGOPRAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CC(=O)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Hydroxy-2-nitrophenyl)-2-oxopropanoic acid typically involves the nitration of a precursor compound followed by oxidation and carboxylation steps. One common method is the nitration of 5-hydroxyacetophenone to form 5-hydroxy-2-nitroacetophenone, which is then subjected to further reactions to introduce the carboxyl group and form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(5-Hydroxy-2-nitrophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2-nitrobenzaldehyde or 5-hydroxy-2-nitrobenzoic acid.
Reduction: Formation of 3-(5-amino-2-hydroxyphenyl)-2-oxopropanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(5-Hydroxy-2-nitrophenyl)-2-oxopropanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Hydroxy-2-nitrophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and carboxyl groups also contribute to its reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-2-nitrobenzaldehyde
- 5-Hydroxy-2-nitrobenzoic acid
- 3-(5-Amino-2-hydroxyphenyl)-2-oxopropanoic acid
Uniqueness
3-(5-Hydroxy-2-nitrophenyl)-2-oxopropanoic acid is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential for various biological activities .
Biological Activity
3-(5-Hydroxy-2-nitrophenyl)-2-oxopropanoic acid, a compound featuring a hydroxyl and nitro group on a phenyl ring, has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure is characterized by:
- A hydroxyl group (-OH) that enhances its reactivity.
- A nitro group (-NO2) which can influence its biological interactions.
- A ketone group (C=O) contributing to its overall chemical behavior.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid demonstrated significant activity against various Gram-positive bacteria and fungi. The antimicrobial efficacy is often evaluated using minimum inhibitory concentration (MIC) assays.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organisms | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 4.69 |
| Compound B | Escherichia coli | 8.33 |
| Compound C | Candida albicans | 16.69 |
This table illustrates the comparative antimicrobial activity of related compounds, suggesting that structural modifications can enhance efficacy against specific pathogens.
Anticancer Activity
The anticancer properties of this compound have been explored in various cell lines. For example, compounds with similar phenolic structures have shown promising results in inhibiting the proliferation of cancer cells, particularly in lung cancer models.
Case Study: A549 Cell Line
In a study utilizing the A549 human lung cancer cell line, compounds featuring similar functional groups exhibited cytotoxic effects, with IC50 values indicating effective concentrations for inducing cell death.
Table 2: Anticancer Activity in A549 Cell Line
| Compound Name | IC50 (µM) |
|---|---|
| Compound X | 15 |
| Compound Y | 25 |
| This compound | 20 |
The above data suggests that the compound may serve as a lead for developing new anticancer agents.
Antioxidant Activity
The antioxidant properties of phenolic compounds are well-documented. The presence of hydroxyl groups allows for hydrogen donation to free radicals, thereby neutralizing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
The antioxidant mechanism involves:
- Hydrogen atom donation from the hydroxyl group.
- Scavenging free radicals , which mitigates oxidative damage to cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
